![molecular formula C14H12ClNOS2 B14419976 S-Methyl [3-chloro-4-(phenylsulfanyl)phenyl]carbamothioate CAS No. 80199-77-5](/img/structure/B14419976.png)
S-Methyl [3-chloro-4-(phenylsulfanyl)phenyl]carbamothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Methyl [3-chloro-4-(phenylsulfanyl)phenyl]carbamothioate: is a chemical compound known for its unique structure and properties It contains a carbamothioate group, which is a derivative of carbamic acid where the oxygen atom is replaced by a sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-Methyl [3-chloro-4-(phenylsulfanyl)phenyl]carbamothioate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenylsulfanyl Intermediate: This step involves the reaction of a phenylsulfanyl compound with a chlorinating agent to introduce the chlorine atom at the desired position.
Carbamothioate Formation: The phenylsulfanyl intermediate is then reacted with a methyl isothiocyanate to form the carbamothioate group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions: S-Methyl [3-chloro-4-(phenylsulfanyl)phenyl]carbamothioate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the carbamothioate group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
S-Methyl [3-chloro-4-(phenylsulfanyl)phenyl]carbamothioate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of S-Methyl [3-chloro-4-(phenylsulfanyl)phenyl]carbamothioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
- S-Methyl [3-chloro-4-(phenylsulfanyl)phenyl]carbamate
- S-Methyl [3-chloro-4-(phenylsulfanyl)phenyl]thiocarbamate
Comparison: S-Methyl [3-chloro-4-(phenylsulfanyl)phenyl]carbamothioate is unique due to the presence of the carbamothioate group, which imparts distinct chemical and biological properties compared to its carbamate and thiocarbamate analogs. The sulfur atom in the carbamothioate group can participate in different chemical reactions, leading to the formation of unique products and intermediates.
Propriétés
Numéro CAS |
80199-77-5 |
|---|---|
Formule moléculaire |
C14H12ClNOS2 |
Poids moléculaire |
309.8 g/mol |
Nom IUPAC |
S-methyl N-(3-chloro-4-phenylsulfanylphenyl)carbamothioate |
InChI |
InChI=1S/C14H12ClNOS2/c1-18-14(17)16-10-7-8-13(12(15)9-10)19-11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17) |
Clé InChI |
VCQPDRDWTASVSX-UHFFFAOYSA-N |
SMILES canonique |
CSC(=O)NC1=CC(=C(C=C1)SC2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-Dichloro-N-[(pyridin-4-yl)methyl]benzamide](/img/structure/B14419896.png)
![1-[Bis(benzylsulfanyl)methyl]-4-(trichloromethyl)benzene](/img/structure/B14419905.png)

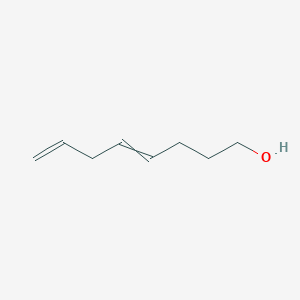
![1-[(Naphthalen-1-yl)methyl]-5-oxo-L-proline](/img/structure/B14419921.png)
![Benzoic acid, 2-[[4-chloro-6-[[8-hydroxy-3,6-disulfo-7-[(1-sulfo-2-naphthalenyl)azo]-1-naphthalenyl]amino]-1,3,5-triazin-2-yl]amino]-5-sulfo-(sodium salt](/img/structure/B14419927.png)
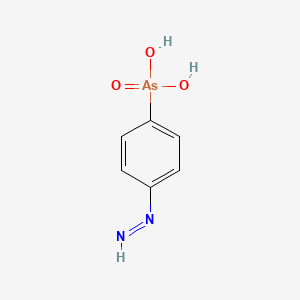
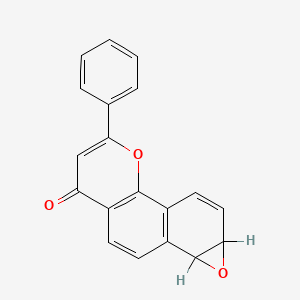
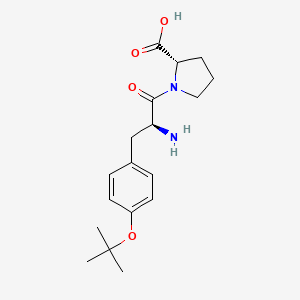
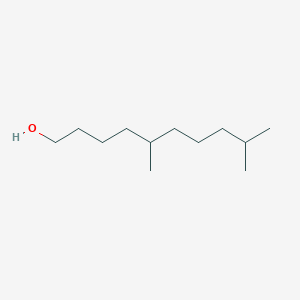
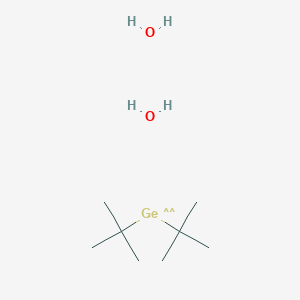
![1-[4-Nitro-2-(trifluoromethyl)phenoxy]naphthalene](/img/structure/B14419955.png)

![({2-[(Carboxymethyl)amino]ethyl}[2-(pyridin-2-YL)ethyl]amino)acetic acid](/img/structure/B14419975.png)
